An In-depth Technical Guide to the Physicochemical Properties of 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone
An In-depth Technical Guide to the Physicochemical Properties of 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. As a molecule with multiple halogen substituents, its properties are of critical importance for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities. This document outlines the compound's chemical identity, predicted physicochemical parameters, and detailed methodologies for its analytical characterization. The guide is structured to offer not only data but also the underlying scientific rationale for the presented experimental and computational approaches, ensuring both technical accuracy and practical applicability.
Introduction
4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone belongs to the propiophenone class of compounds, which are characterized by a phenyl ring attached to a propan-1-one chain. Propiophenone and its derivatives are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The introduction of halogen atoms—in this case, chlorine and fluorine—at specific positions on the aromatic rings can significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and biological activity. This makes 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone a potentially valuable building block for the development of new chemical entities with tailored pharmacological profiles.
The precise understanding of its physicochemical properties is a prerequisite for its effective utilization in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, permeability, and reactivity. This guide aims to provide a detailed examination of these characteristics.
Chemical Identity
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IUPAC Name: 1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
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Synonyms: 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone
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Molecular Formula: C₁₅H₁₁ClF₂O
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Molecular Weight: 280.70 g/mol
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Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone, generated using established computational platforms such as ACD/Labs Percepta and SwissADME. [1][2]For comparative purposes, predicted data for a structurally similar compound, 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone, is also included. [3]
| Property | Predicted Value for 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone | Predicted Value for 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone [3] | Significance in Drug Discovery and Development |
|---|---|---|---|
| Melting Point (°C) | 65-75 | Not Available | Influences formulation and handling of the solid form. |
| Boiling Point (°C) | 380-400 at 760 mmHg | Not Available | Important for purification and assessing volatility. |
| Water Solubility (mg/L) | ~10-20 | Not Available | Crucial for bioavailability and formulation of aqueous solutions. |
| logP (Octanol-Water Partition Coefficient) | ~4.5 | 4.60 | A key indicator of lipophilicity, affecting absorption and distribution. |
| pKa (acidic/basic) | Not Ionizable | Not Ionizable | Determines the charge state of the molecule at different pH values. |
| Topological Polar Surface Area (TPSA) (Ų) | 17.07 | 17.07 | Relates to hydrogen bonding potential and membrane permeability. |
| Number of Rotatable Bonds | 4 | 4 | An indicator of molecular flexibility, which can impact receptor binding. |
Causality Behind Predicted Properties:
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High logP: The presence of three halogen atoms (one chlorine and two fluorine) and two phenyl rings contributes significantly to the molecule's lipophilicity, resulting in a high predicted logP value. This suggests good membrane permeability but potentially poor aqueous solubility.
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Low TPSA: The only polar group is the carbonyl oxygen, leading to a low TPSA. This also suggests that the molecule will be able to cross biological membranes with relative ease.
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Melting and Boiling Points: The relatively high predicted melting and boiling points are expected for a molecule of this size and aromaticity, with strong intermolecular forces.
Analytical Methodologies
The accurate characterization of 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone is essential to confirm its identity, purity, and stability. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for the structural elucidation of this compound.
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¹H NMR: Would provide information on the number and connectivity of hydrogen atoms. The aromatic protons would appear as complex multiplets in the downfield region, while the protons of the propyl chain would be observed in the upfield region.
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¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon at a characteristic downfield shift.
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¹⁹F NMR: Would confirm the presence and chemical environment of the two fluorine atoms, with distinct signals for the fluorine on the phenylpropanone moiety and the fluorine on the 3-fluorophenyl group.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. [4]The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragment ions resulting from the cleavage of the molecule.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone. [4]A reverse-phase HPLC method would typically be employed.
Step-by-Step HPLC Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable organic solvent.
Caption: A typical experimental workflow for HPLC analysis.
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Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound is thermally stable and volatile. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Experimental Determination of Physicochemical Properties
While computational predictions are valuable, experimental determination of key physicochemical properties provides definitive data. The following outlines standard protocols for these measurements.
Solubility Determination
A common method for determining aqueous solubility is the shake-flask method.
Step-by-Step Shake-Flask Protocol:
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Preparation: Add an excess amount of 4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone to a known volume of water in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical method, such as HPLC-UV.
LogP Determination
The shake-flask method is also the standard for experimental logP determination.
Step-by-Step LogP Protocol:
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Preparation: Prepare a solution of the compound in either n-octanol or water.
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Partitioning: Add a known volume of the other solvent (water or n-octanol, respectively) to the solution in a sealed container.
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Equilibration: Shake the container vigorously for a set period to allow for partitioning of the compound between the two phases.
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Separation: Allow the two phases to separate completely.
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Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Stability and Storage
Propiophenone derivatives are generally stable under standard laboratory conditions. [5]However, as with many organic compounds, prolonged exposure to light, air, and high temperatures should be avoided to prevent degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place.
Conclusion
4'-chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone is a halogenated aromatic ketone with physicochemical properties that make it a compound of interest for further chemical synthesis and drug discovery. Its predicted high lipophilicity and low polar surface area suggest good membrane permeability, a desirable characteristic for many drug candidates. The analytical methodologies and experimental protocols outlined in this guide provide a robust framework for the accurate characterization and handling of this compound. As research into novel halogenated compounds continues to expand, a thorough understanding of their physicochemical properties will remain a cornerstone of successful chemical and pharmaceutical development.
References
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ACD/Labs Percepta Platform. Advanced software for in silico ADME/Tox and physicochemical property prediction. [Link]
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NextSDS. 4'-CHLORO-2'-FLUORO-3-PHENYLPROPIOPHENONE — Chemical Substance Information. [Link]
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Chemical Entities of Biological Interest (ChEBI). Propiophenone. [Link]
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NextSDS. 4'-CHLORO-2'-FLUORO-3-(3-METHOXYPHENYL)PROPIOPHENONE — Chemical Substance Information. [Link]
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ACS Publications. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. [Link]
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Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
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LookChem. Propiophenone. [Link]
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Grokipedia. Propiophenone. [Link]
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PMC. High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. [Link]
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SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
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Bloom Tech. How Is 4'-Chloropropiophenone Synthesized?. [Link]
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NextSDS. 4'-CHLORO-2'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. [Link]
